Amiodarone hydrochloride

Catalog No.
S518654
CAS No.
19774-82-4
M.F
C25H30ClI2NO3
M. Wt
681.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amiodarone hydrochloride

CAS Number

19774-82-4

Product Name

Amiodarone hydrochloride

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone;hydrochloride

Molecular Formula

C25H30ClI2NO3

Molecular Weight

681.8 g/mol

InChI

InChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H

InChI Key

ITPDYQOUSLNIHG-UHFFFAOYSA-N

SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl

Solubility

Soluble @ 25 °C (g/100 ml): chloroform 44.51; methylene chloride 19.20; methanol 9.98; ethanol 1.28; benzene 0.65; tetrahydrofuran 0.60; acetonitrile 0.32; 1-octanol 0.30; ether 0.17; 1-propanol 0.13; hexane 0.03; petroleum ether 0.001; sparingly soluble in iso- propanol; slightly soluble in acetone, dioxane, and carbon tetrachloride
In water, 700 mg/l @ 25 °C

Synonyms

Amiobeta, Amiodarex, Amiodarona, Amiodarone, Amiodarone Hydrochloride, Amiohexal, Aratac, Braxan, Corbionax, Cordarex, Cordarone, Hydrochloride, Amiodarone, Kordaron, L 3428, L-3428, L3428, Ortacrone, Rytmarone, SKF 33134 A, SKF 33134-A, SKF 33134A, Tachydaron, Trangorex

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl

Description

The exact mass of the compound Amiodarone hydrochloride is 681.0004 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble @ 25 °c (g/100 ml): chloroform 44.51; methylene chloride 19.20; methanol 9.98; ethanol 1.28; benzene 0.65; tetrahydrofuran 0.60; acetonitrile 0.32; 1-octanol 0.30; ether 0.17; 1-propanol 0.13; hexane 0.03; petroleum ether 0.001; sparingly soluble in iso- propanol; slightly soluble in acetone, dioxane, and carbon tetrachloridein water, 700 mg/l @ 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759560. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - Cytochrome P-450 CYP3A Inhibitors. It belongs to the ontological category of aromatic ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Amiodarone hydrochloride is a medication used to treat and prevent certain serious heart rhythm problems [Mayo Clinic, ]. It is a complex medication with a variety of effects on the heart, and researchers are continuing to investigate its mechanisms of action and potential new applications. Here are some areas of scientific research on amiodarone hydrochloride:

  • Electrophysiological Effects

    Amiodarone hydrochloride has multiple effects on the electrical activity of the heart. Researchers are studying how it interacts with heart cell channels and transporters, which can influence how electrical signals travel through the heart [National Institutes of Health, ]. This information can help scientists develop new drugs with similar benefits but fewer side effects.

  • Anti-Remodeling Effects

    Heart failure can cause the heart to enlarge and weaken. Amiodarone hydrochloride may have some protective effects against this remodeling process [Journal of the American College of Cardiology, ]. Research in this area is ongoing to determine the extent of this benefit and how it might be used to improve patient outcomes.

  • Inhibiting Inflammation

    Inflammation is thought to play a role in some heart conditions. Amiodarone hydrochloride may have anti-inflammatory properties [World Journal of Cardiology, ]. More research is needed to understand how this might be relevant to the therapeutic effects of the drug.

  • Novel Uses

    Researchers are also exploring potential new applications for amiodarone hydrochloride, such as in the treatment of amyloidosis, a condition that can cause abnormal protein deposits in organs including the heart [ESC Congress 2022, ]. These studies are still in the early stages.

Amiodarone hydrochloride is a potent antiarrhythmic medication primarily used to treat various types of cardiac arrhythmias. It belongs to the class III antiarrhythmic agents, which work by prolonging the cardiac action potential and refractory period. The chemical structure of amiodarone hydrochloride is characterized by its complex molecular formula, C₃₅H₃₉I₂N₃O₃·HCl, with a molecular weight of approximately 645.31 g/mol. It is a benzofuran derivative and is typically presented as a white to cream-colored crystalline powder that is slightly soluble in water and freely soluble in organic solvents like chloroform .

Amiodarone's mechanism of action is not fully understood but likely involves multiple effects on the heart []:

  • Prolonging the action potential duration of heart muscle cells, which stabilizes the heartbeat [].
  • Blocking potassium and calcium channels, affecting electrical impulse conduction [].
  • Interacting with thyroid hormones, potentially leading to thyroid function abnormalities [].
  • Toxicity: Amiodarone can cause a variety of side effects, including lung toxicity, liver damage, photosensitivity, and thyroid problems [, ].
  • Data: The incidence of these side effects varies depending on the dose and duration of treatment []. Close monitoring by healthcare professionals is essential during amiodarone therapy.
  • Flammability: Not readily flammable.
  • Reactivity: Can interact with various medications, increasing their potency or causing adverse effects [].

The metabolism of amiodarone hydrochloride primarily occurs in the liver through cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8. This metabolic process involves:

  • Phase I Metabolism: Oxidative processes leading to the formation of active metabolites such as desethylamiodarone (DEA) and di-desethylamiodarone (DDEA).
  • Phase II Metabolism: Conjugation reactions with glucuronic acid, enhancing the water solubility of amiodarone and its metabolites for easier excretion .

The drug's pharmacokinetics are complex due to its long half-life, which can range from 26 to 107 days, reflecting a multi-compartmental elimination process .

Amiodarone hydrochloride exhibits various biological activities that contribute to its efficacy as an antiarrhythmic agent:

  • Potassium Channel Blockade: Prolongs repolarization during phase 3 of the cardiac action potential.
  • Sodium Channel Blockade: Reduces conduction velocity in cardiac tissue.
  • Calcium Channel Blockade: Decreases intracellular calcium concentration during myocardial contraction.
  • Adrenergic Receptor Antagonism: Non-competitively antagonizes alpha and beta-adrenergic receptors, further contributing to its antiarrhythmic effects .

These mechanisms collectively help stabilize heart rhythms and prevent arrhythmias.

Amiodarone hydrochloride can be synthesized through several methods, often involving the following steps:

  • Formation of Key Intermediates: Synthesis usually starts with the preparation of benzofuran derivatives.
  • Iodination: The introduction of iodine atoms into the aromatic ring system, which is crucial for its biological activity.
  • Alkylation: The addition of diethylaminoethoxy groups to enhance solubility and pharmacological properties.
  • Salt Formation: Finally, converting the base form into hydrochloride salt for improved stability and solubility .

Recent patents have focused on optimizing these synthesis methods for better yield and purity while using readily available raw materials .

Amiodarone hydrochloride is primarily used in clinical settings for:

  • Management of Ventricular Arrhythmias: Effective in treating life-threatening ventricular tachycardia and fibrillation.
  • Atrial Fibrillation: Used for rhythm control in patients with atrial fibrillation or flutter.
  • Postoperative Arrhythmias: Administered to prevent arrhythmias following cardiac surgery .

Its unique pharmacological profile allows it to be effective in cases where other antiarrhythmic drugs may fail.

Amiodarone hydrochloride has significant interactions with various medications due to its influence on cytochrome P450 enzymes. Some notable interactions include:

  • Increased Serum Levels: Co-administration with drugs like digoxin and warfarin can lead to elevated serum levels, necessitating careful monitoring.
  • Grapefruit Juice Interaction: Grapefruit juice inhibits CYP3A4, leading to increased levels of amiodarone in the bloodstream .
  • Adverse Effects with Hepatitis C Drugs: Notably, combining amiodarone with certain hepatitis C treatments has been associated with severe bradycardia or cardiac arrest .

Several compounds exhibit similar antiarrhythmic properties but differ in their mechanisms or side effect profiles. A comparison highlights the uniqueness of amiodarone hydrochloride:

Compound NameClassUnique Features
DronedaroneClass IIILess iodine content; lower risk of thyroid dysfunction
SotalolClass IIIPrimarily a potassium channel blocker; shorter half-life
FlecainideClass ICSodium channel blocker; not effective for ventricular arrhythmias
QuinidineClass IAMore side effects; less commonly used today

Amiodarone's long half-life, broad spectrum of action across different ion channels, and unique structural characteristics make it distinct among antiarrhythmic agents .

Purity

>98% (or refer to the Certificate of Analysis)

Color/Form

Crystalline powder; crystals from acetone

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

681.00037 g/mol

Monoisotopic Mass

681.00037 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Melting Point

156 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

976728SY6Z

GHS Hazard Statements

Aggregated GHS information provided by 106 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (89.62%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (88.68%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Anti-Arrhythmia Agents; Enzyme Inhibitors; Vasodilator Agents
Anti-arrhythmic class III
Amiodarone in the oral dosage form is indicated only in the treatment of recurrent hemodynamically unstable ventricular tachycardia and recurrent ventricular fibrillation unresponsive to documented adequate doses of other available antiarrythmic medications or when alternative agents cannot be tolerated. In patients from whom the oral form of amiodarone is indicated, but who are unable to take oral medication, the intravenous form may be used.
Amiodarone is used to suppress and prevent recurrence of supraventricular arrythmias refractory to conventional treatment, especially when associated with Wolff-Parkinson-White (W-P-W) syndrome, including paroxysmal atrial fibrillation, atrial fibrillation, atrial flutter, ectopic atrial tachycardia, and paroxysmal supraventricular tachycardia from both atriovantricular (AV) nodal re-entrant and AV re-entrant tachycardia in patients with W-P-W syndrome.
Amiodarone has been used in a limited number of patients for the management of chronic stable angina pectoris.

Pharmacology

Amiodarone Hydrochloride is the hydrochloride salt of an iodine-rich benzofuran derivative with antiarrhythmic and vasodilatory activities. As a class III antiarrhythmic agent, amiodarone blocks the myocardial calcium, potassium and sodium channels in cardiac tissue, resulting in prolongation of the cardiac action potential and refractory period. In addition, this agent inhibits alpha- and beta-adrenergic receptors, resulting in a reduction in sympathetic stimulation of the heart, a negative chronotropic effect, and a decrease in myocardial oxygen demands. Amiodarone may cause vasodilation by stimulation of the release of nitric oxide and cyclooxygenase-dependent relaxing endothelial factors.

MeSH Pharmacological Classification

Anti-Arrhythmia Agents

Mechanism of Action

Amiodarone prolongs the action potential duration of myocardial cells without altering the resting membrane potential. Consequently the drug alters repolarization (QT prolongation) without affecting spontaneous (phase 4) depolarization. Since neither class I nor class II antiarrhythmic drugs possess both these properties, amiodarone is classified as a class III antiarrhythmic agent. The effect of amiodarone on thyroid metabolism remains unclear but probably involves an intracellular rather than a central or peripheral action.
Although several investigators have suggested that the myocardial effects observed during chronic amiodarone therapy are comparable to those associated with hypothyroidism and may be related to competitive inhibition of sodium-potassium-activated adenosine triphosphatase (Na+ -K+ -ATPase) activity, other data suggest that amiodarone's effects on thyroid function contribute minimally, if at all, to the overall electrophysiologic effects of the drug.
The drug also appears to inhibit transmembrane influx of extracellular sodium ions via fast sodium channels, as indicated by a decrease in the maximal rate of depolarization of phase O of the action potential. Like class I antiarrhythmic agents, amiodarone is believed to combine with fast sodium channels in their inactive state and thereby inhibit recovery after repolarization in a time- and voltage-dependent manner which is associated with subsequent dissociation of the drug from the sodium channels. Amiodarone appears to have little affinity for activated fast sodium channels.
Amiodarone has mild negative inotropic effect that is more prominent with intravenous than with oral administration but that usually does not depress left ventrical function. Amiodarone causes coronary and peripheral vasodialation and, therefore, decrease peripheral vascular resistance but only causes hypotension in large doses.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Irritant

Irritant

Other CAS

19774-82-4

Absorption Distribution and Excretion

Plasma concentration of amiodarone appear to decline in at least a biphasic manner, although more complex, multicompartmental pharmacokinetics have been described. Following a single IV dose in healthy adults, the half-life of the drug in the terminal elimination phase has been reported to average 25 days (range 9-47 days). The elimination half-life of the major metabolite, N-desethylamiodarone, is equal to or longer than that of the parent drug. Following single dose admin of amiodarone in a limited number of healthy individuals, amiodarone exhibits multicompartmental pharmacokinetics; the mean apparent terminal plasma elimination half-life of amiodarone and N-desethylamiodarone were 58 (range: 15-142) and 36 (range: 14-75) days, respectively. The half-life of amiodarone appears to be substantially more prolonged following multiple rather than single doses. It has been suggested that differences in reported elimination half-lives may result in part from misinterpretation of slow distribution phases as elimination phases following IV administration of the drug. Following chronic oral administration of amiodarone hydrochloride in patients with cardiac arrhythmias (200-600 mg daily for 2-52 months), the drug appears to be eliminated in a biphasic manner with an initial elimination half-life of about 2.5-10 days, which is followed by a terminal elimination half-life averaging 53 days (range: 26-107 days), with most patients exhibiting a terminal elimination half-life in the range of 40-55 days. The elimination half-life of the major metabolite, N-desethylamiodarone, averages 57-61 days (range 20-118 days) following long-term oral administration of amiodarone. The elimination profile of amiodarone may reflect an initial elimination of the drug from well-perfused tissues followed by prolonged elimination from poorly perfused tissues such as adipose tissue.
Following iv administration of amiodarone in healthy individuals, total plasma clearance of the drug averages approximately 1.9 ml/min/kg (range: 1.4-2.5 ml/min/kg). Although not clearly established, total apparent plasma clearance of the drug appears to decrease with time. Clinical experience suggests that clearance of amiodarone may be more rapid in pediatric patients; however, further studies are needed to fully determine the effects of age on clearance of the drug. Factors of age, gender, or renal or hepatic disease appear to have no effect on the disposition of amiodarone or its major metabolite, N-desethylamiodarone.
Amiodarone hydrochloride is slowly and variably absorbed from the GI tract following oral administration. The absolute bioavailability of commercially available amiodarone hydrochloride tablets averages approximately 50%, but varies considerably, ranging from 22-86%.
Following oral administration, peak plasma amiodarone concentrations usually occur within 3-7 hours (range: 2-12 hours). Following oral administration of a single 400 mg dose of amiodarone hydrochloride in fasting, healthy adults, peak plasma amiodarone concentration of approximately 0.15-0.7 ug/ml are attained. Within the oral dosage range of 100-600 mg daily, steady state plasma concentrations of the drug are approximately proportional to dosage, increasing by an average of 0.5 ug/ml per 100 mg increment in dosage; however, there is considerable interindividual variation in plasma concentrations attained with a given dosage. Following continuous oral administration of the drug in the absence of an initial loading dose regimen, steady state plasma amiodarone concentrations would not be attained for at least 1 month and generally not for up to 5 months or longer. Following chronic oral administration of amiodarone, plasma concentrations of N-desethylamiodarone, the major metabolite of the drug, are approximately 0.5-2 times those of unchanged drug.
For more Absorption, Distribution and Excretion (Complete) data for AMIODARONE HYDROCHLORIDE (11 total), please visit the HSDB record page.

Metabolism Metabolites

The drug appears to be extensively metabolized, probably in the liver and possibly in the intestinal lumen and/or GI mucosa, to at least one major metabolite. The major metabolite, N-desethylamiodarone, is formed by N-deethylation. Although not clearly established, limited data in animals indicate that the desethyl metabolite may possess some antiarrhythmic activity. ... A minor metabolite of amiodarone, di-N-desethylamiodarone, has been identified in animals following chronic administration of the drug. Amiodarone and N-desethylamiodarone may undergo deiodination to form deiodoamiodarone and deiodo-N-desethylamiodarone, respectively; iodine (in the form of iodide); and possibly other iodine containing metabolites. It is not known whether deiodinated metabolites are pharmacologically active.
Amiodarone undergoes hepatic metabolism by cytochrome P450 3A4 to desethyl-amiodarone.

Associated Chemicals

Amiodarone;1951-25-3

Wikipedia

Amiodarone hydrochloride

FDA Medication Guides

Cordarone
Amiodarone Hydrochloride
TABLET;ORAL
WYETH PHARMS
10/17/2018
Pacerone
UPSHER SMITH LABS
11/01/2019

Drug Warnings

Pulmonary toxicity, which is potentially fatal, is the most severe adverse effect associated with oral amiodarone therapy. Amiodarone induced pulmonary toxicity may result from pulmonary interstitial pneumonitis (or alveolitis) or from hypersensitivity pneumonitis. Clinically apparent interstitial pneumonitis (or alveolitis), hypersensitivity pneumonitis, and pulmonary fibrosis have occurred in up to 10-17% of patients with ventricular arrhythmias receiving amiodarone hydrochloride therapy at oral dosages of about 400 mg daily, and an abnormal diffusion capacity without symptoms occurs in a much higher percentage of patients. ... Amiodarone induced pulmonary toxicity has been fatal in about 10% of cases. Rarely, amiodarone has been associated with exacerbation of bronchial asthma, possibly because of its antiadrenergic effects in at least one patient receiving aminodarone. Hemoptysis was reported.
Amiodarone induced peripheral neuropathy ... is usually symmetrical and involves all four limbs; the neurologic deficit is usually more marked in the lower limbs than in the upper limbs. Signs and symptoms may include distal sensory loss, sensory ataxia, loss of vibratory sensation, paresthesia, and/or decreased tendon reflexes. Proximal muscle weakness may also be present. Nerve biopsies in patients with amiodarone induced peripheral neuropathy have demonstrated complete loss of a large myelinated fibers, marked reduction of small myelinated and unmyelinated axons, and evidence of lysosomal inclusion bodies within Schwann cells. Nerve conduction studies have demonstrated normal or reduced nerve conduction velocities.
Amiodarone induced hypothyroidism has been reported in about 2-4% of patients receiving oral drug therapy in most clinical studies, although this effect may occur more frequently. Limited data suggest that hypothyroidism may be more likely to occur in females and in patients with a prior history of thyroid dysfunction.
Arrhythmogenic effects associated with amiodarone have occurred in approximately 2-5% of patients and have included progression of ventricular tachycardia to ventricular fibrillation, sustained ventricular tachycardia, increased resistance to cardioversion, atrial fibrillation, nodal arrhythmia, and atypical ventricular tachycardia (torsade de pointes). Transient exacerbation of preexisting cardiac arrhythmias with subsequent control during continued therapy has also been reported. ... Acceleration of ventricular rate was reported in a patient receiving IV amiodarone for the treatment of atrial fibrillation associated with Wolff-Parkinson-White syndrome.
For more Drug Warnings (Complete) data for AMIODARONE HYDROCHLORIDE (28 total), please visit the HSDB record page.

Biological Half Life

Following a single IV dose in healthy adults, the half-life of the drug in the terminal elimination phase has been reported to average 25 days (range 9-47 days). The elimination half-life of the major metabolite, N-desethylamiodarone, is equal to or longer than that of the parent drug.
Following single dose admin of amiodarone in a limited number of healthy individuals, amiodarone exhibits multicompartmental pharmacokinetics; the mean apparent terminal plasma elimination half-life of amiodarone and N-desethylamiodarone were 58 (range: 15-142) and 36 (range: 14-75) days, respectively.
Following chronic oral administration of amiodarone hydrochloride in patients with cardiac arrhythmias (200-600 mg daily for 2-52 months), the drug appears to be eliminated in a biphasic manner with an initial elimination half-life of about 2.5-10 days, which is followed by a terminal elimination half-life averaging 53 days (range: 26-107 days), with most patients exhibiting a terminal elimination half-life in the range of 40-55 days.
The elimination half-life of the major metabolite, N-desethylamiodarone, averages 57-61 days (range 20-118 days) following long-term oral administration of amiodarone.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Storage Conditions

Amiodarone should be stored at room temperature and protected from light and excessive heat. Light protection is not necessary upon adminitration.

Interactions

Concomitant use of amiodarone and procainamide may result in increased plasma procainamide and N-acetylprocainamide (NAPA) concentrations and subsequent toxicity.
Plasma flecainide concentrations adjusted for daily dosage increased by an average of about 60% (range: 5-190%) when amiodarone therapy was initiated in a limited number of patients receiving flecainide.
Limited data indicate that administration of cholestyramine resin following a single oral dose amiodarone may decrease the elimination half-life and plasma concentrations of amiodarone, possibly by interfering with enterohepatic circulation of the antiarrhythmic agent.
Potentially serious adverse cardiovascular and cardiac effects have occurred in some amiodarone treated patients undergoing general anesthesia, suggesting the possibility of an interaction between the antiarrhythmic agent and various anesthetic agents.
For more Interactions (Complete) data for AMIODARONE HYDROCHLORIDE (11 total), please visit the HSDB record page.

Stability Shelf Life

Amiodarone Hydrochloride 0.6 mg/ml in dextrose 5% in water is stable for five days at room temperature. Solutions containing less than 0.6 mg/ml of amiodarone hydrochloride in dextrose 5% in water are unstable and should not be used.

Dates

Modify: 2023-08-15
1: Karkhanis A, Tram NDT, Chan ECY. Effects of dronedarone, amiodarone and their active metabolites on sequential metabolism of arachidonic acid to epoxyeicosatrienoic and dihydroxyeicosatrienoic acids. Biochem Pharmacol. 2017 Dec 15;146:188-198. doi: 10.1016/j.bcp.2017.09.012. Epub 2017 Sep 25. PubMed PMID: 28958841.
2: Yamato M, Wada K, Fujimoto M, Hosomi K, Hayashi T, Oita A, Takada M. Association between N-desethylamiodarone/amiodarone ratio and amiodarone-induced thyroid dysfunction. Eur J Clin Pharmacol. 2017 Mar;73(3):289-296. doi: 10.1007/s00228-017-2195-5. Epub 2017 Jan 12. PubMed PMID: 28083650.

Explore Compound Types